1-(7-ethyl-1H-indol-3-yl)-2-{[3-(hydroxymethyl)phenyl]amino}-2-phenylethan-1-one
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Overview
Description
1-(7-ethyl-1H-indol-3-yl)-2-{[3-(hydroxymethyl)phenyl]amino}-2-phenylethan-1-one is a complex organic compound that features an indole core, a phenyl group, and a hydroxymethyl-substituted phenylamine
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis begins with 7-ethylindole, 3-(hydroxymethyl)aniline, and benzaldehyde.
Step 1: The indole derivative is first alkylated using an appropriate alkylating agent to introduce the ethyl group at the 7-position.
Step 2: The alkylated indole is then subjected to a Friedel-Crafts acylation with benzaldehyde to form the corresponding ketone.
Step 3: The ketone undergoes a reductive amination with 3-(hydroxymethyl)aniline under mild conditions, typically using a reducing agent like sodium cyanoborohydride, to yield the final product.
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis, including:
Catalysts: Use of specific catalysts to increase yield and selectivity.
Reaction Conditions: Optimization of temperature, pressure, and solvent systems to ensure efficient production.
Types of Reactions:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The phenylamine group can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Concentrated sulfuric acid for sulfonation, concentrated nitric acid for nitration.
Major Products:
Oxidation: Corresponding carboxylic acid derivative.
Reduction: Corresponding alcohol derivative.
Substitution: Nitro or sulfonic acid derivatives depending on the substituent introduced.
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic processes due to its unique structure.
Biology and Medicine:
Pharmacological Studies: Investigated for its potential as a pharmacophore in drug design, particularly in targeting specific enzymes or receptors.
Biological Activity: Studied for its potential anti-inflammatory, anti-cancer, or antimicrobial properties.
Industry:
Material Science:
Mechanism of Action
The mechanism by which 1-(7-ethyl-1H-indol-3-yl)-2-{[3-(hydroxymethyl)phenyl]amino}-2-phenylethan-1-one exerts its effects depends on its interaction with molecular targets. For instance:
Enzyme Inhibition: It may act as an inhibitor of specific enzymes by binding to their active sites.
Receptor Binding: It could interact with cellular receptors, modulating signal transduction pathways.
Comparison with Similar Compounds
1-(7-ethyl-1H-indol-3-yl)-2-phenylethan-1-one: Lacks the hydroxymethyl and phenylamine groups, making it less versatile in chemical reactions.
1-(7-ethyl-1H-indol-3-yl)-2-{[3-(methyl)phenyl]amino}-2-phenylethan-1-one:
Uniqueness:
- The presence of both the hydroxymethyl and phenylamine groups in 1-(7-ethyl-1H-indol-3-yl)-2-{[3-(hydroxymethyl)phenyl]amino}-2-phenylethan-1-one provides unique reactivity and potential for diverse applications in various fields.
Properties
CAS No. |
1012956-97-6 |
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Molecular Formula |
C25H24N2O2 |
Molecular Weight |
384.5 |
Purity |
95 |
Origin of Product |
United States |
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